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molecular formula C8H16N2O2 B179771 Ethyl 1,4-diazepane-1-carboxylate CAS No. 18739-39-4

Ethyl 1,4-diazepane-1-carboxylate

Cat. No. B179771
M. Wt: 172.22 g/mol
InChI Key: CYXOGUSFYRBSJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06194406B1

Procedure details

Combine [1,4]diazepane (33.9 g, 340 mmol) and water (250 mL). Add methyl orange and adjust the pH using 3 M aqueous hydrochloric acid solution until the indicator turns red. Add dropwise, ethyl chloroformate (38 mL, 400 mmol) over about 2.5 hours while maintaining the pH using first aqueous sodium acetate and then aqueous sodium hydroxide solution. After the addition is complete adjust the pH to 8 using aqueous sodium hydroxide solution and extract three times with diethyl ether. Discard the organic extracts and saturate the aqueous layer with potassium carbonate. Extract three times with diethyl ether. Combined organic layers from the second extraction, dry the over Na2SO4, filter, and evaporate in vacuo to give a 1-ethoxycarbonyl[1,4]diazepane.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.CN(C1C=CC(N=NC2C=CC(S(O)(=O)=O)=CC=2)=CC=1)C.Cl.Cl[C:31]([O:33][CH2:34][CH3:35])=[O:32].C([O-])(=O)C.[Na+].[OH-].[Na+]>O>[CH2:34]([O:33][C:31]([N:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)=[O:32])[CH3:35] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
33.9 g
Type
reactant
Smiles
N1CCNCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=1C=CC(=CC1)N=NC=2C=CC(=CC2)S(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add dropwise
ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
extract three times with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
saturate the aqueous layer with potassium carbonate
EXTRACTION
Type
EXTRACTION
Details
Extract three times with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
Combined organic layers from the second extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)N1CCNCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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